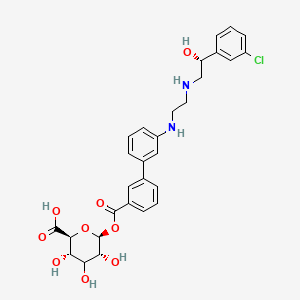
Solabegron Acyl Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Solabegron Acyl Glucuronide is a metabolite of Solabegron, a selective agonist for the β3 adrenergic receptor. Solabegron is being developed for the treatment of overactive bladder and irritable bowel syndrome . The acyl glucuronide form is created through the conjugation of Solabegron with glucuronic acid, a process facilitated by UDP-glucuronosyltransferase enzymes .
Métodos De Preparación
The synthesis of Solabegron Acyl Glucuronide involves the conjugation of Solabegron with α-D-glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes, which are membrane-bound . Industrial production methods for acyl glucuronides often involve enzymatic synthesis due to the specificity and efficiency of these enzymes .
Análisis De Reacciones Químicas
Solabegron Acyl Glucuronide undergoes several types of chemical reactions, including:
Transacylation: This reaction involves the transfer of the acyl group to another molecule, often a protein, leading to the formation of protein adducts.
Oxidation and Reduction: These reactions can modify the functional groups on the Solabegron moiety, potentially altering its biological activity.
Common reagents used in these reactions include water for hydrolysis and various nucleophiles for transacylation . The major products formed from these reactions are Solabegron, glucuronic acid, and protein adducts .
Aplicaciones Científicas De Investigación
Solabegron Acyl Glucuronide has several scientific research applications:
Mecanismo De Acción
Solabegron Acyl Glucuronide exerts its effects through the β3 adrenergic receptor, which mediates the activation of adenylate cyclase via G proteins . This leads to the production of cyclic AMP, which in turn activates protein kinase A and other downstream signaling pathways. These pathways are involved in the regulation of lipolysis and thermogenesis . Additionally, the acyl glucuronide form can form protein adducts through transacylation, potentially leading to adverse drug reactions .
Comparación Con Compuestos Similares
Solabegron Acyl Glucuronide is similar to other acyl glucuronides, such as those formed from carboxylic acid-containing drugs . it is unique in its selective action on the β3 adrenergic receptor and its potential therapeutic applications for overactive bladder and irritable bowel syndrome . Similar compounds include:
Ibuprofen Acyl Glucuronide: Formed from the nonsteroidal anti-inflammatory drug ibuprofen.
Diclofenac Acyl Glucuronide: Formed from the nonsteroidal anti-inflammatory drug diclofenac.
Naproxen Acyl Glucuronide: Formed from the nonsteroidal anti-inflammatory drug naproxen.
These compounds share similar metabolic pathways but differ in their pharmacological targets and therapeutic applications .
Propiedades
Fórmula molecular |
C29H31ClN2O9 |
|---|---|
Peso molecular |
587.0 g/mol |
Nombre IUPAC |
(2S,3S,5R,6S)-6-[3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H31ClN2O9/c30-20-8-2-6-18(13-20)22(33)15-31-10-11-32-21-9-3-5-17(14-21)16-4-1-7-19(12-16)28(39)41-29-25(36)23(34)24(35)26(40-29)27(37)38/h1-9,12-14,22-26,29,31-36H,10-11,15H2,(H,37,38)/t22-,23?,24-,25+,26-,29-/m0/s1 |
Clave InChI |
XLFKMKFHODTQTH-ZPLYZYDFSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(=O)O[C@H]2[C@@H](C([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC(=CC=C3)NCCNC[C@@H](C4=CC(=CC=C4)Cl)O |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC(=CC=C3)NCCNCC(C4=CC(=CC=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


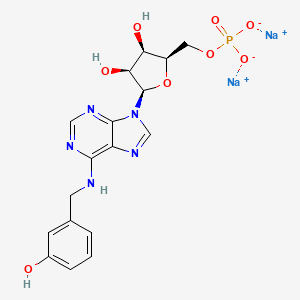

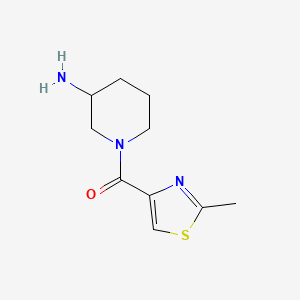
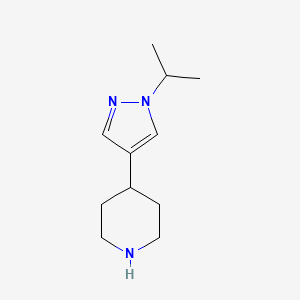

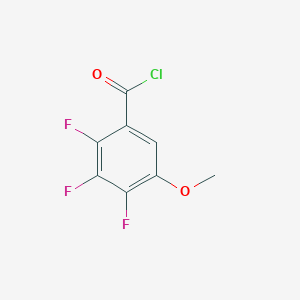
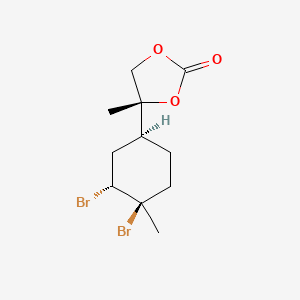
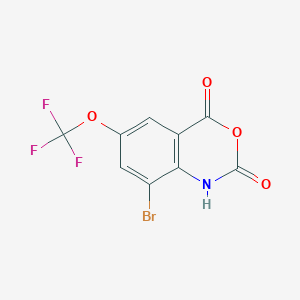
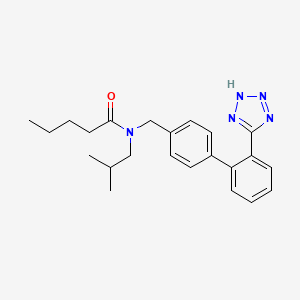
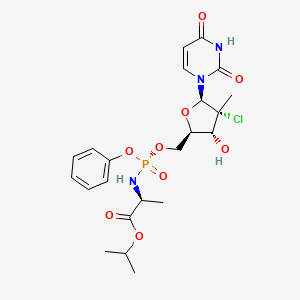
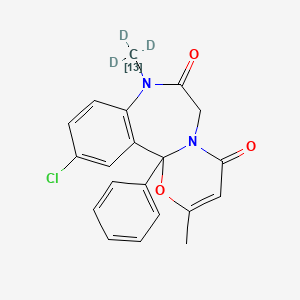
![[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B13439672.png)
![({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea](/img/structure/B13439683.png)
![4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13439691.png)
